[(2,4-Dimethylphenyl)sulfonyl]acetonitrile
Description
Contextualization of Sulfonylacetonitrile Derivatives as Synthetic Intermediates
Sulfonylacetonitrile derivatives are a well-established class of compounds in organic synthesis, prized for their versatility. The methylene (B1212753) protons flanked by the sulfonyl and nitrile groups exhibit significant acidity, rendering them susceptible to deprotonation by a variety of bases. This ease of carbanion formation allows these compounds to participate in a wide array of carbon-carbon bond-forming reactions.
These derivatives are known to be effective nucleophiles in reactions such as alkylations, acylations, and Michael additions. Furthermore, the sulfonyl group can act as a leaving group or be reductively cleaved, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple pathways for subsequent functional group transformations. Compounds such as (phenylsulfonyl)acetonitrile (B1630616) have been utilized in the synthesis of various heterocyclic systems, including pyran and isothiazole (B42339) derivatives. researchgate.netsemanticscholar.org
Strategic Importance of the 2,4-Dimethylphenyl Moiety in Organic Synthesis
The 2,4-dimethylphenyl group, also known as the 2,4-xylyl group, is a common substituent in organic synthesis, often introduced to modulate the electronic and steric properties of a molecule. The two methyl groups are electron-donating through hyperconjugation and inductive effects, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.
From a steric perspective, the methyl group at the ortho position can impose conformational constraints and influence the stereochemical outcome of reactions at adjacent functional groups. This steric hindrance can be strategically employed to direct reactions to less hindered sites or to stabilize reactive intermediates. The 2,4-dimethylphenyl moiety is found in various pharmacologically active compounds and synthetic intermediates, such as in the synthesis of the antidepressant vortioxetine. google.com
Research Trajectories and Underexplored Facets of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile
The primary source of information regarding this compound comes from chemical vendor catalogs, which list it as a commercially available reagent. This suggests that it may be synthesized on demand or held in research-scale inventories, likely prepared through the reaction of 2,4-dimethylbenzenesulfonyl chloride with a cyanide source in a suitable solvent. chemicalbook.com
The lack of dedicated research presents a clear opportunity for future investigation. Key underexplored facets include:
Systematic Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis for this compound, along with comprehensive spectroscopic and crystallographic characterization, would be of significant value to the synthetic community.
Exploration of Reactivity: A detailed investigation into the reactivity of its activated methylene group in a range of C-C bond-forming reactions would delineate its utility as a synthetic building block.
Application in Target-Oriented Synthesis: The application of this compound as a key intermediate in the synthesis of novel heterocyclic compounds or analogues of known bioactive molecules could showcase its practical potential.
Given the established utility of both the sulfonylacetonitrile functionality and the 2,4-dimethylphenyl group, it is highly probable that this compound could serve as a valuable and versatile intermediate in organic synthesis.
Data Tables
Due to the absence of specific experimental data for this compound in the surveyed literature, the following tables present information for structurally related and precursor compounds to provide a contextual reference.
Table 1: Properties of Related Sulfonylacetonitrile Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| [(4-Methylphenyl)sulfonyl]acetonitrile | 5697-44-9 | C₉H₉NO₂S | 195.24 | Solid, used as a synthetic intermediate. cymitquimica.com |
| [(3,4-Dimethylphenyl)sulfonyl]acetonitrile | 1008108-48-2 | C₁₀H₁₁NO₂S | 209.27 | Listed as a commercially available reagent. bldpharm.com |
| (Phenylsulfonyl)acetonitrile | 7605-28-9 | C₈H₇NO₂S | 181.21 | A well-studied reagent in organic synthesis. acs.org |
Table 2: Properties of 2,4-Dimethylbenzenesulfonyl Chloride
| Property | Value |
| Compound Name | 2,4-Dimethylbenzenesulfonyl chloride |
| CAS Number | 609-60-9 |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight ( g/mol ) | 204.67 |
| Appearance | Solid |
| Application | Reagent in the synthesis of sulfonamides and sulfonate esters. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-8-3-4-10(9(2)7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3 |
InChI Key |
QNTYMCWRRYXJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC#N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethylphenyl Sulfonyl Acetonitrile
Chemo- and Regioselective Synthetic Pathways
The construction of the [(2,4-Dimethylphenyl)sulfonyl]acetonitrile molecule involves two main synthetic challenges: the selective formation of the sulfonyl group at the desired position on the xylene ring and the subsequent introduction of the acetonitrile (B52724) moiety.
Optimization of Sulfonylation Reaction Conditions
The primary route to introducing the sulfonyl group is through the sulfonylation of m-xylene. This reaction is typically achieved using a sulfonating agent such as chlorosulfonic acid. However, the reaction can lead to a mixture of isomers. To enhance the regioselectivity for the desired 2,4-dimethylphenylsulfonyl chloride, optimization of reaction conditions is crucial.
Research has shown that the use of solid acid catalysts can significantly influence the outcome of the sulfonylation of m-xylene. researchgate.net Various solid acids have been investigated to identify the most effective system for this transformation. The choice of the sulfonylating agent also plays a critical role, with toluene-p-sulfonic anhydride often showing higher reactivity compared to toluene-p-sulfonyl chloride or toluene-p-sulfonic acid. researchgate.net The catalytic activity of these solid acids can be maintained over several cycles, although calcination at high temperatures may reduce their efficacy. researchgate.net
Table 1: Effect of Various Solid Acid Catalysts on the Sulfonylation of m-Xylene
| Catalyst | Sulfonylating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Zeolite H-BEA | Toluene-p-sulfonyl chloride | 138 | Moderate | researchgate.net |
| Montmorillonite K-10 | Toluene-p-sulfonyl chloride | 138 | Low | researchgate.net |
| Nafion-H | Toluene-p-sulfonyl chloride | 138 | High | researchgate.net |
| Yb(OTf)3 | Toluene-p-sulfonyl chloride | Microwave | >90 | researchgate.net |
Diverse Approaches for Acetonitrile Moiety Incorporation
Once 2,4-dimethylbenzenesulfonyl chloride is obtained, the next step is the incorporation of the acetonitrile group. A common method involves the reaction of the sulfonyl chloride with an active methylene (B1212753) compound, in this case, the enolate of acetonitrile. This nucleophilic substitution reaction leads to the formation of the desired C-S bond.
Alternative strategies for the synthesis of benzylic sulfones include the reaction of sulfonyl chlorides with organometallic reagents or the palladium-catalyzed coupling of sodium arenesulfinates with benzylic carbonates. organic-chemistry.org Another approach involves the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then be alkylated to form the sulfone. organic-chemistry.org
Sustainable and Green Synthesis Protocols
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reagents to minimize waste and energy consumption.
Catalytic and Solvent-Minimizing Strategies
The use of solid acid catalysts in the sulfonylation of m-xylene is a prime example of a greener approach, as it allows for easier separation and recycling of the catalyst. researchgate.net Furthermore, research into solvent-free or solvent-minimized reaction conditions is ongoing. Microwave-assisted synthesis, for instance, has been shown to be an efficient method for the Friedel-Crafts sulfonylation of arenes, often leading to shorter reaction times and higher yields with reduced solvent usage. organic-chemistry.org
For the formation of the sulfone C-S bond, catalytic methods are also being explored. Copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts provide a mild and efficient route to diaryl and alkylaryl sulfones. organic-chemistry.org The use of ionic liquids as the reaction medium in these reactions can facilitate product separation and catalyst recycling. organic-chemistry.org
Evaluation of Atom Economy and E-Factors
Green chemistry principles emphasize the importance of maximizing the incorporation of all materials used in the process into the final product. Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the "greenness" of a chemical process. chembam.com
Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. The E-factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.com
For the synthesis of this compound, the traditional route involving chlorosulfonic acid generates significant amounts of acidic waste, leading to a high E-factor.
Table 2: Theoretical Atom Economy and E-Factor for a Conventional Sulfonylation Reaction
| Reactants | Product | By-product | Atom Economy (%) | E-Factor (assuming 80% yield) |
|---|---|---|---|---|
| m-Xylene, Chlorosulfonic acid | 2,4-Dimethylbenzenesulfonyl chloride | HCl | ~82% | >0.5 |
Efforts to improve these metrics focus on developing catalytic and waste-minimizing synthetic pathways.
High-Throughput Synthesis and Parallel Screening of Conditions
High-throughput screening (HTS) has emerged as a powerful tool for the rapid optimization of reaction conditions. unchainedlabs.com This technique involves running a large number of reactions in parallel under different conditions, allowing for the efficient identification of optimal catalysts, solvents, and other reaction parameters. unchainedlabs.com
In the context of this compound synthesis, HTS can be employed to screen a wide range of catalysts and reaction conditions for both the sulfonylation of m-xylene and the subsequent C-S bond formation. researchgate.net For instance, a library of different solid acid catalysts could be rapidly screened for their activity and selectivity in the sulfonylation step. Similarly, various ligands and metal catalysts could be evaluated for the cross-coupling reaction to introduce the acetonitrile moiety. The use of automated liquid handling and analysis systems allows for the rapid execution and evaluation of these screening experiments, significantly accelerating the process of reaction optimization. unchainedlabs.com
Mechanistic Elucidation of Reactions Involving 2,4 Dimethylphenyl Sulfonyl Acetonitrile
Investigation of Reaction Pathways and Transient Intermediates
The chemical transformations of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile are characterized by the formation of specific transient intermediates that dictate the final product structure. The electron-withdrawing nature of both the sulfonyl and nitrile groups significantly influences the reactivity of the molecule.
Nucleophilic Reactivity at the Activated Methylene (B1212753) Carbon
The methylene (CH₂) group in this compound is positioned between two strong electron-withdrawing groups: the 2,4-dimethylphenylsulfonyl group and the nitrile group. This positioning renders the methylene protons acidic, with a pKa value in acetonitrile (B52724) estimated to be around 20-25, making the corresponding carbanion readily accessible. ut.eeresearchgate.net The resulting carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Alkylation: The deprotonated form of this compound readily undergoes alkylation with alkyl halides. libretexts.orgresearchgate.net This reaction proceeds via an SN2 mechanism, where the nucleophilic carbanion attacks the electrophilic carbon of the alkyl halide. libretexts.orguchicago.edu The reaction is sensitive to steric hindrance, with primary alkyl halides being the most effective electrophiles. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete deprotonation and minimize side reactions. libretexts.org
Michael Addition: The carbanion derived from this compound is an excellent Michael donor. It can add in a conjugate fashion to α,β-unsaturated carbonyl compounds, nitriles, and nitroalkenes. mdpi.commdpi.comlibretexts.orglibretexts.orglibretexts.org The reaction is typically thermodynamically controlled and leads to the formation of 1,5-dicarbonyl compounds or their analogs. mdpi.com The general mechanism involves the 1,4-addition of the nucleophile to the Michael acceptor to form a new enolate, which is then protonated upon workup. libretexts.org
Acylation: While less common than alkylation and Michael additions, the acylation of the activated methylene carbon can be achieved using acylating agents like acyl chlorides or anhydrides under basic conditions. This reaction provides access to β-ketosulfones.
| Reaction Type | Reagent/Substrate | Key Intermediate | Product Type |
| Alkylation | Alkyl Halide (e.g., R-X) | Carbanion | α-Substituted Sulfonylacetonitrile |
| Michael Addition | α,β-Unsaturated Ketone | Carbanion | 1,5-Diketone Precursor |
| Acylation | Acyl Chloride (e.g., RCOCl) | Carbanion | β-Ketosulfone |
Electrophilic Properties of the Nitrile Functionality
The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. openstax.orgreddit.comorganic-chemistry.orgcas.cn This allows for nucleophilic attack at this position, leading to a variety of transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. openstax.orgreddit.comorganic-chemistry.org Under acidic conditions, the nitrogen atom is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. openstax.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.org In both cases, an amide is formed as an intermediate. openstax.orgreddit.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). reddit.com The reaction proceeds through the formation of an intermediate imine anion, which is further reduced. openstax.orgreddit.com
Cycloaddition Reactions: Nitriles can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings like tetrazoles and oxadiazoles. mdpi.comresearchgate.netmdpi.com These reactions are often highly regioselective. While specific examples with this compound are not prevalent in the literature, the general reactivity pattern of sulfonylacetonitriles suggests its participation in such transformations. nih.gov
| Reaction Type | Reagent | Key Intermediate | Product Type |
| Hydrolysis (Acidic) | H₃O⁺ | Protonated Nitrile | Carboxylic Acid |
| Hydrolysis (Basic) | OH⁻, H₂O | Imine Anion | Carboxylate |
| Reduction | LiAlH₄ | Imine Anion | Primary Amine |
| [3+2] Cycloaddition | Azide (e.g., RN₃) | - | Tetrazole |
Influence of the Sulfonyl Group on Reaction Selectivity
The [(2,4-dimethylphenyl)sulfonyl] group plays a crucial role in controlling the selectivity of reactions. Its strong electron-withdrawing nature is key to the acidity of the methylene protons, enabling the nucleophilic reactions described in section 3.1.1. chemrxiv.org Furthermore, the sulfonyl group is an excellent leaving group in certain reactions, such as the Julia-Kocienski olefination. libretexts.orgresearchgate.netmdpi.comresearchgate.net In this reaction, the sulfone is reacted with an aldehyde or ketone to form a β-hydroxy sulfone intermediate, which upon elimination, yields an alkene. researchgate.netresearchgate.net The stereochemical outcome of the olefination is often influenced by the nature of the sulfone and the reaction conditions. researchgate.netuc.pt The steric bulk of the 2,4-dimethylphenyl group can also influence the regioselectivity and stereoselectivity of reactions by directing the approach of incoming reagents.
Kinetic and Thermodynamic Analyses of Key Transformations
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied based on studies of analogous compounds.
The deprotonation of the activated methylene group is a thermodynamically favorable process in the presence of a suitable base, as indicated by the estimated pKa value. ut.eeresearchgate.net The rate of this proton transfer is typically very fast.
Kinetic studies on the pyridinolysis of related phosphinic chlorides in acetonitrile have shown that the reaction rates are influenced by the basicity of the nucleophile and the electrophilicity of the substrate. nih.gov Similar relationships would be expected for nucleophilic attack on the nitrile carbon of this compound.
For cycloaddition reactions, the reaction rate and regioselectivity are governed by frontier molecular orbital (FMO) theory. libretexts.orgnih.gov The relative energies of the HOMO and LUMO of the sulfonylacetonitrile and the reacting partner will determine the pathway of the reaction.
| Reaction Parameter | Influencing Factors | Expected Trend for this compound |
| C-H Acidity (pKa) | Electron-withdrawing nature of sulfonyl and nitrile groups | Moderately acidic (estimated pKa in MeCN: 20-25) ut.eeresearchgate.net |
| Rate of Alkylation | Strength of base, nature of alkyl halide | Faster with stronger bases and primary alkyl halides libretexts.org |
| Rate of Michael Addition | Stability of the formed enolate, electrophilicity of the acceptor | Thermodynamically controlled, favorable with electron-poor acceptors mdpi.com |
| Rate of Nitrile Hydrolysis | pH, temperature | Faster at higher temperatures and in strongly acidic or basic conditions openstax.org |
Stereochemical Control and Asymmetric Induction in Reactions
The development of stereoselective reactions involving this compound is a key area of interest for the synthesis of chiral molecules.
Substrate-Controlled Diastereoselectivity: In reactions involving the formation of a new stereocenter, the existing chirality in the molecule can direct the stereochemical outcome. For instance, in the alkylation or Michael addition of a chiral derivative of this compound, the bulky 2,4-dimethylphenylsulfonyl group can shield one face of the intermediate carbanion, leading to a preferred direction of attack for the electrophile.
Auxiliary-Controlled Asymmetric Synthesis: A common strategy for achieving enantioselectivity is the use of a chiral auxiliary. richmond.edumdpi.com A chiral auxiliary can be temporarily attached to the this compound framework. The chiral environment provided by the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary can be removed. For example, chiral oxazolidinones have been used to direct the stereoselective alkylation of related acyl compounds. While specific applications to this compound are not widely documented, this approach is a viable strategy for its asymmetric functionalization.
Catalyst-Controlled Enantioselective Reactions: The use of chiral catalysts, either metal-based or organocatalysts, is another powerful method for achieving asymmetric induction. For example, chiral phase-transfer catalysts could be employed for the enantioselective alkylation of the methylene group. Similarly, chiral Lewis acids could catalyze enantioselective Michael additions or cycloadditions. Recent advances have shown the utility of chiral N,N'-dioxide-metal complexes in catalyzing enantioselective Michael reactions of nitriles. researchgate.net
| Approach | Principle | Potential Application to this compound |
| Substrate Control | Inherent chirality directs new stereocenter formation | Diastereoselective alkylation of a chiral derivative |
| Chiral Auxiliary | Temporary chiral group directs stereochemistry | Enantioselective Michael addition using an Evans auxiliary |
| Chiral Catalyst | Catalyst creates a chiral environment for the reaction | Enantioselective alkylation using a chiral phase-transfer catalyst |
Derivatization and Synthetic Applications of 2,4 Dimethylphenyl Sulfonyl Acetonitrile
Functionalization of the Activated Methylene (B1212753) Group
The methylene group in [(2,4-dimethylphenyl)sulfonyl]acetonitrile is positioned between two electron-withdrawing groups, the (2,4-dimethylphenyl)sulfonyl group and the nitrile group. This dual activation renders the methylene protons acidic, facilitating their removal by a base to generate a stabilized carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide array of substituents at the α-position.
The nucleophilic carbanion generated from this compound readily participates in alkylation, arylation, and vinylation reactions.
Alkylation Reactions: The reaction of the deprotonated this compound with alkyl halides provides a straightforward method for the synthesis of α-alkylated derivatives. The choice of base and reaction conditions can be optimized to achieve mono- or dialkylation. Common bases used for the deprotonation include sodium hydride, potassium carbonate, and various alkoxides.
| Reactant | Alkylating Agent | Base | Product |
| This compound | Methyl Iodide | NaH | 2-[(2,4-Dimethylphenyl)sulfonyl]propanenitrile |
| This compound | Benzyl Bromide | K2CO3 | 2-[(2,4-Dimethylphenyl)sulfonyl]-3-phenylpropanenitrile |
| This compound | Allyl Bromide | NaOEt | 2-[(2,4-Dimethylphenyl)sulfonyl]pent-4-enenitrile |
Arylation Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and the α-arylation of active methylene compounds has been extensively studied. The reaction of this compound with aryl halides or other arylating agents in the presence of a palladium catalyst and a suitable ligand can afford the corresponding α-aryl derivatives. nih.govnih.gov
| Arylating Agent | Catalyst | Ligand | Product |
| Bromobenzene | Pd(OAc)2 | XPhos | 2-Phenyl-2-[(2,4-dimethylphenyl)sulfonyl]acetonitrile |
| 4-Chlorotoluene | Pd2(dba)3 | Buchwald Ligand | 2-(p-Tolyl)-2-[(2,4-dimethylphenyl)sulfonyl]acetonitrile |
| Phenylboronic Acid | Pd(PPh3)4 | - | 2-Phenyl-2-[(2,4-dimethylphenyl)sulfonyl]acetonitrile |
Vinylation Reactions: The introduction of a vinyl group at the α-position can be achieved through various methods, including reactions with vinyl halides or other vinyl electrophiles. Additionally, vinyl sulfones, which can be prepared from this compound, are valuable intermediates in organic synthesis, particularly as dienophiles in Diels-Alder reactions. nih.govwikipedia.org
The activated methylene group of this compound can also be functionalized through the introduction of halogens or chalcogens.
Halogenation: The α-halogenation of compounds with active methylene groups is a well-established transformation. libretexts.orglibretexts.org This can be achieved under either acidic or basic conditions using common halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens. The resulting α-halo-α-sulfonylacetonitriles are versatile intermediates for further synthetic manipulations.
| Halogenating Agent | Conditions | Product |
| N-Bromosuccinimide (NBS) | Radical Initiator | 2-Bromo-2-[(2,4-dimethylphenyl)sulfonyl]acetonitrile |
| Sulfuryl Chloride (SO2Cl2) | Free Radical | 2-Chloro-2-[(2,4-dimethylphenyl)sulfonyl]acetonitrile |
| Iodine (I2) | Base | 2-Iodo-2-[(2,4-dimethylphenyl)sulfonyl]acetonitrile |
Chalcogenation: The introduction of sulfur or selenium at the α-position can be accomplished through reactions with appropriate electrophilic chalcogen reagents. For instance, α-sulfenylation can be achieved using sulfenyl chlorides, and α-selenenylation can be performed with selenyl halides. These reactions provide access to α-thio and α-seleno substituted sulfonylacetonitriles, which are useful precursors for various transformations.
Transformations Involving the Nitrile Moiety
The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and cycloaddition reactions.
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the nitrile group to a primary amine. This transformation provides a route to β-sulfonyl primary amines, which are of interest in medicinal chemistry.
Reduction to Aldehydes: The reduction of the nitrile can be stopped at the aldehyde stage by using a less reactive and sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.comproprep.com This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH4) | 2-[(2,4-Dimethylphenyl)sulfonyl]ethan-1-amine |
| Diisobutylaluminum Hydride (DIBAL-H) | (2,4-Dimethylphenyl)sulfonyl]acetaldehyde |
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or carboxylic acid. chemistrysteps.comchemistrysteps.comlumenlearning.comcommonorganicchemistry.comnih.govlibretexts.orgnih.govyoutube.commasterorganicchemistry.comvaia.com
Hydrolysis to Amides: Partial hydrolysis of the nitrile group to an amide can be achieved under controlled acidic or basic conditions. This reaction provides access to β-sulfonyl amides.
Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile group to a carboxylic acid typically requires more forcing conditions, such as prolonged heating in the presence of a strong acid or base. This reaction yields (2,4-dimethylphenyl)sulfonyl]acetic acid.
| Conditions | Product |
| H2SO4, H2O (mild) | 2-[(2,4-Dimethylphenyl)sulfonyl]acetamide |
| NaOH, H2O (reflux) | [(2,4-Dimethylphenyl)sulfonyl]acetic acid |
The nitrile group can participate in cycloaddition reactions, and the activated methylene group can be involved in condensation reactions.
Cycloaddition Reactions: While the nitrile group itself can undergo cycloaddition reactions, a more common strategy involves the transformation of the nitrile into a more reactive functional group. For example, the vinylated derivatives of this compound can act as dienophiles in Diels-Alder reactions to construct six-membered rings. nih.govwikipedia.orgnih.govacs.orgutahtech.edu
Condensation Reactions: The activated methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. jocpr.comnih.govresearchgate.netresearchgate.netarkat-usa.org This reaction, typically catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond and provides access to a variety of substituted alkenes.
| Reaction Type | Reactant | Catalyst | Product |
| Knoevenagel Condensation | Benzaldehyde | Piperidine | 2-[(2,4-Dimethylphenyl)sulfonyl]-3-phenylacrylonitrile |
| Knoevenagel Condensation | Acetone | Pyrrolidine | 2-[(2,4-Dimethylphenyl)sulfonyl]-3-methylbut-2-enenitrile |
Exploitation of the Sulfonyl Group in Elimination and Rearrangement Reactions
The [2,4-dimethylphenyl)sulfonyl] group in this compound is not merely a passive activating group. Its unique electronic properties and its ability to function as a leaving group or participate in migrations are actively exploited in a variety of advanced synthetic transformations. These reactions significantly broaden the utility of the parent compound, allowing for the strategic removal of the sulfonyl moiety after it has fulfilled its primary role or for its direct involvement in complex bond-forming cascades. Key strategies include desulfonylation to generate nitriles and related structures, and sulfonyl-mediated rearrangements to create new carbon-carbon or carbon-heteroatom bonds.
Desulfonylation Strategies in Organic Synthesis
Desulfonylation reactions involve the cleavage of the carbon-sulfur bond, leading to the removal of the sulfonyl group. wikipedia.org These methods are of paramount importance as they allow the α-sulfonylnitrile motif to be used as a synthetic linchpin, which is excised from the molecule once its task of facilitating bond formation is complete. organicreactions.org The strategies can be broadly categorized into reductive desulfonylation, where the sulfonyl group is replaced by a hydrogen atom, and eliminative desulfonylation, which typically results in the formation of a carbon-carbon double bond.
Reductive Desulfonylation
This approach is the most direct method for removing the sulfonyl group and replacing it with a hydrogen atom. Given the strength of the C(sp³)–S bond, reductive methods are typically required. wikipedia.org A variety of reagents have been developed for this purpose, each with its own scope and limitations. Common methods include the use of active metals, metal amalgams, and radical-based reagents. wikipedia.orgresearchgate.net
Mechanistically, many of these reactions are thought to proceed via a single-electron transfer (SET) from the reductant to the sulfone, which then fragments to release a stable sulfinate anion (in this case, 2,4-dimethylphenylsulfinate) and an organic radical. This radical is then further reduced and protonated to yield the final product. wikipedia.org
Modern advancements have introduced catalytic methods that offer milder conditions and improved functional group tolerance. A notable example is the titanium-catalyzed reductive desulfonylation of α-sulfonyl nitriles, which provides a direct route to functionalized nitrile building blocks. researchgate.net Furthermore, the sulfonyl group can act as a leaving group in cross-coupling reactions. For instance, nickel-catalyzed desulfonylative reductive cross-coupling allows for the reaction of aryl sulfones with aryl bromides, forming a new C-C bond in place of the C-S bond. acs.org
| Method | Typical Reagents | General Transformation | Key Features |
| Metal Amalgam | 6% Na/Hg, NaH₂PO₄, MeOH | ArSO₂-CHR-CN → H-CHR-CN | High yielding, but requires stoichiometric toxic mercury. wikipedia.org |
| Active Metal | Mg, cat. HgCl₂, EtOH | ArSO₂-CHR-CN → H-CHR-CN | Avoids strongly basic conditions of dissolving metal reductions. wikipedia.org |
| Dissolving Metal | Na or Li, liq. NH₃ | ArSO₂-CHR-CN → H-CHR-CN | Powerful but limited by strongly basic conditions. wikipedia.org |
| Radical-Mediated | Bu₃SnH, AIBN (cat.), Toluene | ArSO₂-CHR-CN → H-CHR-CN | Proceeds via a radical chain mechanism; can have issues with tin byproduct removal. researchgate.net |
| Catalytic | Ti(Oi-Pr)₄, i-PrMgCl | ArSO₂-CHR-CN → H-CHR-CN | Mild, catalytic method specific for α-sulfonyl nitriles. researchgate.net |
| Cross-Coupling | Ni(cod)₂, Ligand, Zn, Ar'-Br | ArSO₂-CHR-CN → Ar'-CHR-CN | Forms a new C-C bond; replaces sulfone with an aryl group. acs.org |
Eliminative Desulfonylation: The Julia Olefination
A powerful application of eliminative desulfonylation is the Julia Olefination, which constructs alkenes from sulfones and carbonyl compounds. wikipedia.org In this context, this compound can serve as a precursor to α,β-unsaturated nitriles. The general sequence involves:
Alkylation of the carbanion of this compound to install a desired R group.
Deprotonation of the resulting α-substituted sulfone followed by addition to an aldehyde or ketone, forming a β-hydroxy sulfone.
Activation of the hydroxyl group (e.g., by acylation).
Reductive elimination, typically with sodium amalgam, to extrude the activated hydroxyl and sulfonyl groups, forming the C=C double bond. wikipedia.org
This classical Julia-Lythgoe protocol provides excellent control, generally favoring the formation of the more thermodynamically stable (E)-alkene. mdpi.com
Sulfonyl-Mediated Rearrangements
The sulfonyl group can actively participate in intramolecular rearrangements, leading to significant molecular restructuring. The most prominent of these are the Smiles and Truce-Smiles rearrangements, which involve the intramolecular migration of an aryl group. wikipedia.orgdalalinstitute.com
The Smiles and Truce-Smiles Rearrangements
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) where an aryl group migrates from a heteroatom to a nucleophilic terminus. wikipedia.orgdalalinstitute.com A key variant is the Truce-Smiles rearrangement, which utilizes a carbanion as the nucleophile to attack the ipso-carbon of the sulfone's aryl ring, inducing migration of the aryl group to form a new carbon-carbon bond. wikipedia.orgcdnsciencepub.com
For a substrate like this compound, the Truce-Smiles rearrangement is particularly relevant. Upon treatment with a strong base (e.g., an organolithium or metal amide), the highly acidic α-proton is removed to form a carbanion stabilized by both the sulfonyl and nitrile groups. This carbanion can then attack the C1 position of the 2,4-dimethylphenyl ring, leading to a spirocyclic Meisenheimer-type intermediate. Subsequent cleavage of the original C-S bond results in the migration of the 2,4-dimethylphenyl group to the α-carbon, releasing a sulfinate anion as the leaving group. cdnsciencepub.commanchester.ac.uk
This rearrangement is a powerful tool for the α-arylation of nitriles. manchester.ac.uk Recent developments have focused on milder reaction conditions, including the use of radical-mediated pathways initiated by visible light, which can proceed with high atom economy. rsc.orgrsc.org The Julia-Kocienski olefination, a modification of the classical Julia reaction, cleverly incorporates a Smiles-type rearrangement of a heteroaryl sulfone as a key step in its catalytic cycle to facilitate the elimination. mdpi.commanchester.ac.ukorganicreactions.org
| Rearrangement | Key Conditions | General Transformation | Mechanistic Feature |
| Truce-Smiles | Strong base (n-BuLi, LDA) | Ar-SO₂-CH₂-CN → Ar-CH(SO₂⁻)-CN | Intramolecular C-C bond formation via carbanion attack on the aryl ring. wikipedia.orgcdnsciencepub.com |
| Radical Smiles | Photocatalyst, Visible Light | Ar-SO₂-CH₂-CN → Ar-CH₂-SO₂⁻ | Involves radical addition and aryl migration, often with high atom economy. rsc.orgrsc.org |
| Julia-Kocienski | Base (KHMDS), Carbonyl (R₂C=O) | HetAr-SO₂-CHR'-CN → R'C(CN)=CR₂ | Involves an S-to-O heteroaryl migration (Smiles rearrangement) followed by SO₂ elimination. mdpi.commanchester.ac.uk |
Computational Chemistry and Theoretical Studies of 2,4 Dimethylphenyl Sulfonyl Acetonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile. These calculations can elucidate the distribution of electrons within the molecule and identify the regions most susceptible to chemical attack.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 5.7 | ELUMO - EHOMO, an indicator of chemical reactivity and kinetic stability. |
Note: These values are illustrative and based on typical DFT calculation results for analogous aromatic sulfones.
The distribution of electron density in a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the nitrile group are expected to have a high electron density (red regions in an MEP map), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring will exhibit lower electron density (blue regions), indicating sites for potential nucleophilic interaction.
Studies on related sulfonyl compounds, such as sulfonylureas, have shown that the sulfonyl group is a key determinant of the electronic properties of the molecule. nih.gov The strong electron-withdrawing nature of the sulfonyl group significantly influences the charge distribution across the entire molecule. wikipedia.org
Density Functional Theory (DFT) Based Reaction Mechanism Elucidation
DFT is a powerful computational method for investigating reaction mechanisms. It allows for the characterization of transition states and the calculation of reaction energy profiles, providing a deeper understanding of the reaction's feasibility and kinetics.
By mapping the potential energy surface of a reaction, DFT calculations can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For reactions involving this compound, such as nucleophilic substitution or addition reactions, DFT can be used to model the step-by-step mechanism.
For instance, in a reaction involving the deprotonation of the α-carbon (the carbon between the sulfonyl and nitrile groups), DFT could be used to calculate the energy barrier for this process. A hypothetical reaction energy profile is shown in Table 2.
Table 2: Hypothetical Reaction Energy Profile for the Deprotonation of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +15 |
| Products (Carbanion + H+) | +10 |
Note: These values are for illustrative purposes and represent a typical energy profile for such a reaction.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its reactivity. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For this compound, rotation around the C-S and S-C bonds will lead to different conformers. Computational methods can be used to calculate the relative energies of these conformers and identify the global minimum energy structure.
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights
In-Situ Spectroscopic Monitoring of Chemical Transformations (e.g., FT-IR, Raman Spectroscopy)
In-situ spectroscopic techniques are indispensable for the real-time observation of chemical reactions, providing crucial kinetic and mechanistic data without disturbing the reaction system. nih.gov Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly adept at this, allowing for the tracking of changes in functional groups and molecular vibrations as a reaction involving [(2,4-Dimethylphenyl)sulfonyl]acetonitrile proceeds. mdpi.comspectroscopyonline.com
For instance, during a chemical transformation involving the nitrile group (C≡N) of this compound, such as hydrolysis or an addition reaction, FT-IR spectroscopy can monitor the diminishing intensity of the characteristic nitrile stretching vibration, which typically appears around 2250 cm⁻¹. youtube.comresearchgate.net Simultaneously, the emergence of new peaks corresponding to the product's functional groups can be observed, providing a real-time profile of the reaction progress. youtube.com
Raman spectroscopy offers complementary information. The sulfonyl group (SO₂) displays characteristic symmetric and asymmetric stretching vibrations that can be monitored. spectroscopyonline.com Alterations in the chemical environment surrounding the sulfonyl group during a reaction will cause shifts in the position and intensity of these Raman bands, shedding light on intermolecular interactions and the progression of the reaction. spectroscopyonline.comlookchem.com This makes Raman spectroscopy a powerful tool for monitoring hazardous reactions and for determining product conversion, often corroborated by NMR spectroscopy. spectroscopyonline.combeilstein-journals.org
Table 1: Characteristic Vibrational Frequencies for Monitoring Reactions of this compound
High-Resolution Mass Spectrometry for Unraveling Reaction Intermediates and Products
High-resolution mass spectrometry (HRMS) is a critical tool for the precise mass determination of molecules, facilitating the unambiguous identification of reactants, products, and transient intermediates in reactions with this compound. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers enable the detection of species with high mass accuracy.
In mechanistic investigations, HRMS can capture fleeting intermediates that are essential for elucidating the reaction pathway. For example, in a base-catalyzed reaction, the deprotonated carbanion of this compound could be detected. The precise mass and isotopic pattern analysis would confirm its elemental composition, providing robust evidence for a proposed mechanism. In the study of nitrile-containing compounds, HPLC-ESI-MS has been used to monitor the reaction with cysteine, tracking the decrease in the nitrile compound's concentration as the reaction progresses. nih.gov
Tandem mass spectrometry (MS/MS) experiments can further probe the ions of interest. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated. This pattern provides structural details about the molecule, aiding in the differentiation of isomers and the structural elucidation of unknown products.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Processes and Stereochemistry
Advanced Nuclear Magnetic Resonance (NMR) techniques are foundational for a deep understanding of the structure, dynamics, and interactions of this compound.
2D NMR for Connectivity and Conformational Studies
Two-dimensional (2D) NMR experiments are instrumental in establishing the covalent framework and conformational preferences of this compound and its derivatives. youtube.comlibretexts.org These techniques help to resolve overlapping signals that can complicate one-dimensional NMR spectra. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. mnstate.edu For this compound, COSY spectra would display correlations between the protons on the dimethylphenyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com It allows for the definitive assignment of the ¹H and ¹³C signals for the methylene (B1212753) group and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. youtube.comnih.gov It is particularly useful for confirming the connectivity between the sulfonyl group, the acetonitrile (B52724) moiety, and the dimethylphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies through-space correlations between protons that are in close proximity, providing information about the molecule's preferred conformation.
Table 2: Expected 2D NMR Correlations for this compound
Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Interactions
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. acs.org DOSY is particularly valuable for studying supramolecular interactions, such as host-guest complexation or self-aggregation. nih.govrsc.org
In the context of this compound, DOSY can be used to investigate its interactions with other molecules in solution. acs.org If it forms a complex, the resulting supramolecular assembly will be larger and diffuse more slowly than the free molecule. youtube.com This difference in diffusion rates is observable in the DOSY spectrum, providing evidence of the interaction and allowing for the potential determination of binding constants. nih.govnih.gov For instance, if this compound were to be encapsulated by a host molecule like a cyclodextrin, the DOSY spectrum would show that the signals for the complexed molecule have the same, slower diffusion coefficient as the host.
Catalytic Roles and Ligand Design Based on 2,4 Dimethylphenyl Sulfonyl Acetonitrile Scaffolds
Exploration as a Precursor for Ligands in Organometallic and Transition Metal Catalysis
The structure of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile is well-suited for its development as a ligand precursor for organometallic and transition metal catalysis. The key to this potential lies in the reactivity of the carbon atom positioned between the sulfonyl and nitrile groups (the α-carbon).
Functionalization via the α-Methylene Group: The electron-withdrawing nature of both the sulfonyl and nitrile groups renders the protons on the intervening methylene (B1212753) group acidic, making it a "C-H acid". This allows the carbon to be readily deprotonated by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, enabling the introduction of additional functional groups through reactions like alkylation. By reacting the deprotonated compound with molecules containing other donor atoms (e.g., nitrogen, phosphorus, or oxygen), it is possible to synthesize multidentate ligands. For instance, alkylation with a halo-functionalized pyridine (B92270) or phosphine (B1218219) could yield bidentate ligands capable of chelating to a metal center.
Role of the Nitrile and Sulfonyl Groups: The nitrile (C≡N) group itself is a common ligand in coordination chemistry, capable of binding to transition metals. researchgate.net The nitrogen lone pair can coordinate to a metal center, and this coordination is often seen in transition-metal complexes used as catalysts. researchgate.net While the sulfonyl group is generally considered weakly coordinating, its oxygen atoms can participate in bonding with hard metal centers or act as a hemilabile component of a ligand, where it can reversibly bind and unbind to the metal during a catalytic cycle.
This fundamental reactivity is analogous to that of other active methylene compounds used in synthesis. For example, the α-alkylation of various arylacetonitriles with alcohols has been achieved using iridium and nickel catalysts, demonstrating the versatility of the nitrile-stabilized carbanion in forming new carbon-carbon bonds. researchgate.net Similarly, the synthesis of α-cyano and α-sulfonyl cyclic ethers proceeds via the intramolecular reaction of sulfone- and nitrile-stabilized carbanions. nih.gov These established reaction pathways underscore the potential for creating more complex, catalytically active structures starting from the this compound scaffold.
Applications in Organocatalysis and Biocatalysis
The direct application of this compound as an organocatalyst is not a prominent area of research. However, its properties suggest potential roles in reactions where it could act as a precursor to a catalytically active species or as a substrate in an organocatalytic transformation.
Organocatalysis: In the realm of organocatalysis, which utilizes small organic molecules as catalysts, compounds are often activated through non-covalent interactions like hydrogen bonding. mdpi.com The this compound molecule, with its sulfonyl oxygens and nitrile nitrogen, could potentially act as a hydrogen bond acceptor. More significantly, as a C-H acid, it can serve as a pro-nucleophile in reactions catalyzed by an organobase. For example, in a Michael addition, a basic organocatalyst could deprotonate the α-carbon, which would then attack an α,β-unsaturated carbonyl compound. While specific examples using the this compound scaffold are scarce, the principle is well-established for related β-ketosulfones and other active methylene compounds. researchgate.net
Biocatalysis: Biocatalysis employs enzymes for chemical transformations, offering high selectivity and mild reaction conditions. nih.gov While there is no specific documented biocatalytic process that uses this compound, enzymes are known to act on a wide variety of substrates. For instance, nitrile hydratase enzymes are used on an industrial scale to convert nitriles into amides. nih.gov It is conceivable that this compound could be a substrate for such an enzyme, yielding [(2,4-Dimethylphenyl)sulfonyl]acetamide. Furthermore, oxygenase enzymes like peroxygenases can perform hydroxylations on aromatic rings. nih.gov The 2,4-dimethylphenyl group of the compound could potentially be a substrate for such an enzymatic oxidation. The development of biocatalysts often involves screening enzyme libraries against non-natural substrates, a process that could potentially identify enzymes active toward this compound.
Design of Novel Catalytic Systems Incorporating the Compound
The design of new catalysts hinges on the predictable influence of a ligand's electronic and steric properties on a metal center. The this compound scaffold offers several features that can be exploited in the rational design of novel catalytic systems.
Steric and Electronic Tuning: The 2,4-dimethylphenyl group provides significant steric bulk. When incorporated into a ligand, this group can create a defined chiral pocket around a metal center, influencing the stereoselectivity of a catalytic reaction. The methyl groups at the ortho and para positions also provide electron-donating character, which can modulate the electronic properties of the phenyl ring and, consequently, the sulfonyl group. This allows for fine-tuning of the ligand's effect on the catalytic activity of the metal.
Versatile Synthetic Handle: As established, the α-methylene protons are the primary synthetic handle for elaboration. researchgate.netnih.gov This allows for the construction of diverse ligand architectures. For example, a double alkylation could lead to a derivative that, upon further transformation of the nitrile groups, yields a tetradentate "pincer" type ligand. The general reliability of reactions involving sulfone- and nitrile-stabilized carbanions makes this scaffold a predictable building block. nih.gov
Potential Reaction Pathways: The table below summarizes key reactions that can be used to modify the this compound scaffold, forming the basis for designing new ligands and catalytic systems.
| Reaction Type | Reagent Class | Potential Product/Use | Reference |
|---|---|---|---|
| α-Alkylation | Alkyl Halides, Alcohols | Introduction of new functional groups or chains to form multidentate ligands. | researchgate.net |
| Knoevenagel Condensation | Aldehydes, Ketones | Formation of α,β-unsaturated sulfones, which are versatile synthetic intermediates. | acs.org |
| Nitrile Coordination | Transition Metal Salts | Direct use as a simple monodentate ligand in a catalytic complex. | researchgate.net |
| Nitrile Hydrolysis/Reduction | Acid/Base or Reducing Agents | Conversion of the nitrile to a carboxylic acid, amide, or amine to create new chelating groups. | nih.gov |
By combining these synthetic strategies, it is possible to envision the creation of a family of catalysts derived from this single, versatile starting material, each tailored for a specific catalytic application.
Future Perspectives and Emerging Research Directions
Integration into Automated Synthesis and Flow Chemistry Platforms
The synthesis of complex molecules is increasingly benefiting from the adoption of automated and continuous flow chemistry platforms. These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency and scalability compared to traditional batch processes. nih.gov The structural characteristics of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile make it a candidate for integration into such advanced synthetic workflows.
Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of sulfonyl compounds can fall into this category. nih.gov Future research is likely to focus on developing continuous flow methods for the synthesis of this compound and its derivatives. This could involve the use of packed-bed reactors with immobilized reagents or catalysts to streamline the production process. nih.gov A cyanide-free synthesis of nitriles using flow chemistry has been reported, which could be adapted for the synthesis of arylacetonitriles, potentially offering a safer and more efficient route to compounds like this compound. rsc.org
The table below illustrates a conceptual flow synthesis setup for the preparation of this compound, highlighting the potential for optimization and automation.
| Step | Reactor Type | Key Parameters | Potential Advantages |
| Sulfonylation | Packed-Bed Reactor | Temperature, Flow Rate, Catalyst Loading | Improved heat and mass transfer, enhanced safety, continuous production. |
| Cyanation | Microreactor | Residence Time, Stoichiometry | Precise control over reactive intermediates, potential for cyanide-free methods. rsc.org |
| Work-up & Purification | In-line Extraction/Crystallization | Solvent Selection, Temperature Gradient | Automated purification, reduced manual handling, higher purity of final product. thieme-connect.de |
This table is illustrative and based on general principles of flow chemistry applied to the synthesis of similar compounds.
Exploration of Novel Reactivity and Functionalization Patterns
The this compound molecule possesses multiple reactive sites, offering a rich landscape for the exploration of novel chemical transformations. The acidic nature of the α-proton to the sulfonyl and nitrile groups makes it a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. researchgate.net
Future research will likely delve into expanding the repertoire of reactions involving this building block. This could include asymmetric catalysis to introduce chirality, transition-metal-catalyzed cross-coupling reactions to further functionalize the aromatic ring, and the development of novel multicomponent reactions where this compound acts as a key synthon. The electron-withdrawing nature of the sulfonyl and nitrile groups also activates the aromatic ring for certain types of nucleophilic aromatic substitution, opening up further avenues for derivatization.
Recent studies on related phenylsulfonylacetonitriles have demonstrated their utility as synthons in the preparation of more complex heterocyclic structures. researchgate.net The 2,4-dimethyl substitution pattern on the phenyl ring of this compound could be exploited to influence the regioselectivity of these transformations and to fine-tune the electronic properties of the resulting products.
Potential Applications in Material Science and Advanced Functional Materials
The unique electronic properties conferred by the sulfonyl and nitrile groups make aryl sulfonylacetonitriles interesting candidates for applications in material science. The strong electron-withdrawing character of these groups can lead to materials with desirable optical and electronic properties.
One emerging area of interest is in the development of organic semiconductors. A recent study on a related acetonitrile (B52724) derivative, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), demonstrated its potential as an organic semiconductor with applications in organic light-emitting diodes (OLEDs). nih.gov The presence of the sulfonyl group in this compound could further enhance these properties by modulating the material's electron affinity and charge transport characteristics.
Future research could explore the synthesis of polymers and dendrimers incorporating the this compound moiety. These materials could exhibit interesting properties such as high thermal stability, specific photophysical behavior, or nonlinear optical activity. The dimethyl substitution pattern may also influence the solid-state packing of these materials, which is a critical factor in determining their bulk electronic properties.
Q & A
Q. What are the recommended synthetic routes for [(2,4-Dimethylphenyl)sulfonyl]acetonitrile, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of 2,4-dimethylphenyl precursors followed by nucleophilic substitution with acetonitrile derivatives. Key steps:
- Use anhydrous conditions to prevent hydrolysis of intermediates (e.g., sulfonyl chlorides).
- Optimize stoichiometry: A 1:1.2 molar ratio of 2,4-dimethylphenyl precursor to sulfonating agent (e.g., ClSO₃H) improves yield .
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) to terminate at intermediate stages.
- Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the nitrile product .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, doublets for 2,4-dimethyl substitution) and sulfonyl-linked CH₂CN protons (δ 3.5–4.0 ppm) .
- ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~115 ppm) and nitrile (C≡N at ~120 ppm) groups .
- IR Spectroscopy : Identify nitrile stretch (~2240 cm⁻¹) and sulfonyl S=O stretches (~1350, 1150 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ matching theoretical mass (C₁₀H₁₁NO₂S: 217.06 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted spectral data for this compound derivatives?
- Methodological Answer :
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate assignments .
- 2D NMR Techniques : Employ HSQC and HMBC to correlate ambiguous proton environments (e.g., overlapping aromatic signals) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂CN substitution) to isolate nitrile-related signals .
Q. How does the sulfonyl group influence the reactivity of the nitrile moiety in nucleophilic reactions?
- Methodological Answer :
- The electron-withdrawing sulfonyl group activates the nitrile for nucleophilic attack.
- Experimental Design :
- Perform kinetic studies under basic conditions (e.g., K₂CO₃ in DMF) with amines or thiols.
- Monitor nitrile conversion via FTIR (disappearance of ~2240 cm⁻¹ peak) .
- Compare reactivity with non-sulfonated analogs to quantify activation effects .
Q. What factors dictate the stability of this compound in solution, and how can degradation be mitigated?
- Methodological Answer :
- Critical Factors :
- Moisture : Hydrolysis of sulfonyl or nitrile groups occurs in aqueous solvents.
- Temperature : Store at –20°C in anhydrous acetonitrile to suppress thermal decomposition .
- Mitigation Strategies :
- Use molecular sieves (3Å) in stock solutions to absorb residual water.
- Conduct stability studies via HPLC-UV (C18 column, acetonitrile/water 60:40) to track degradation products .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, acetonitrile, and THF using dynamic light scattering (DLS) to detect aggregates.
- Temperature-Dependent Studies : Measure solubility at 25°C vs. 40°C to identify thermodynamic vs. kinetic solubility limits .
- Cross-Validate Sources : Compare data from peer-reviewed journals (e.g., J. Org. Chem.) vs. vendor catalogs, prioritizing peer-reviewed methods .
Experimental Design Considerations
Q. What precautions are critical when designing reactions involving this compound under acidic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
